molecular formula C27H36BClF2N4O2 B11928769 BDP TMR amine

BDP TMR amine

Cat. No.: B11928769
M. Wt: 532.9 g/mol
InChI Key: OHIKZADQYCQXNM-UHFFFAOYSA-N
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Description

BDP TMR amine is a borondipyrromethene fluorophore designed to match the excitation and emission properties of tetramethylrhodamine (TAMRA). Unlike TAMRA, this compound exhibits a high quantum yield, making it exceptionally bright. This compound contains a primary amine group, allowing it to conjugate with various electrophiles and participate in enzymatic transamination reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

BDP TMR amine is synthesized through a series of chemical reactions involving borondipyrromethene as the core structure. The synthesis typically involves the following steps:

    Formation of Borondipyrromethene Core: The initial step involves the reaction of pyrrole with a boron-containing reagent to form the borondipyrromethene core.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired spectral properties

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions.

    Purification: Industrial-scale purification techniques, including large-scale HPLC, are employed to ensure the compound’s purity.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

BDP TMR amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The primary amine group can react with various electrophiles, such as activated esters and carbonyl compounds, to form stable conjugates.

    Enzymatic Transamination: this compound can participate in enzymatic transamination reactions, where the amine group is transferred to another molecule

Common Reagents and Conditions

    Electrophiles: Common electrophiles include activated esters (e.g., N-hydroxysuccinimide esters) and carbonyl compounds (e.g., aldehydes and ketones).

    Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack by the amine group

Major Products

The major products formed from these reactions are conjugates of this compound with various biomolecules or synthetic compounds, which retain the fluorescent properties of the dye .

Scientific Research Applications

BDP TMR amine has a wide range of applications in scientific research, including:

    Fluorescence Polarization Assays: Due to its high quantum yield and long excited state lifetime, this compound is ideal for fluorescence polarization assays.

    Microscopy: The bright fluorescence of this compound makes it suitable for various microscopy techniques, including fluorescence microscopy.

    Bioconjugation: The primary amine group allows this compound to be conjugated to proteins, nucleic acids, and other biomolecules, making it useful for labeling and tracking these molecules in biological studies.

    Click Chemistry: this compound can participate in click chemistry reactions, enabling the formation of stable conjugates with various functional groups .

Mechanism of Action

BDP TMR amine exerts its effects primarily through its fluorescent properties. The mechanism involves:

    Excitation and Emission: Upon excitation by light at a specific wavelength (around 545 nm), this compound emits light at a longer wavelength (around 570 nm), producing bright fluorescence.

    Conjugation: The primary amine group allows this compound to form stable conjugates with various biomolecules, enabling their visualization and tracking in biological systems

Comparison with Similar Compounds

Similar Compounds

    Tetramethylrhodamine (TAMRA): BDP TMR amine is designed to match the excitation and emission properties of TAMRA but with a higher quantum yield.

    BDP TMR Azide: Similar to this compound but contains an azido group, making it suitable for different types of click chemistry reactions.

    BDP TMR Carboxylic Acid: Contains a carboxylic acid group instead of an amine group, offering different conjugation possibilities .

Uniqueness

This compound stands out due to its high quantum yield and brightness, making it more effective for fluorescence-based applications compared to similar compounds like TAMRA. Its primary amine group also provides versatile conjugation options, enhancing its utility in various scientific research applications .

Properties

Molecular Formula

C27H36BClF2N4O2

Molecular Weight

532.9 g/mol

IUPAC Name

6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoylamino]hexylazanium;chloride

InChI

InChI=1S/C27H35BF2N4O2.ClH/c1-19-24(13-15-27(35)32-17-7-5-4-6-16-31)20(2)33-26(19)18-22-10-14-25(34(22)28(33,29)30)21-8-11-23(36-3)12-9-21;/h8-12,14,18H,4-7,13,15-17,31H2,1-3H3,(H,32,35);1H

InChI Key

OHIKZADQYCQXNM-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC[NH3+])C)(F)F.[Cl-]

Origin of Product

United States

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